molecular formula C13H16N2 B13213762 5-Amino-2-cyclohexylbenzonitrile

5-Amino-2-cyclohexylbenzonitrile

Cat. No.: B13213762
M. Wt: 200.28 g/mol
InChI Key: TZUDZNZNRBSRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-cyclohexylbenzonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, characterized by the presence of an amino group and a cyclohexyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-cyclohexylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-cyclohexylbenzonitrile with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes that ensure high efficiency and purity. The use of continuous flow reactors and advanced catalytic systems can optimize the reaction conditions, reducing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-cyclohexylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro-2-cyclohexylbenzonitrile, nitroso-2-cyclohexylbenzonitrile.

    Reduction: 5-Amino-2-cyclohexylbenzylamine.

    Substitution: Various substituted benzonitrile derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-2-cyclohexylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-cyclohexylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler analog without the amino and cyclohexyl groups.

    2-Aminobenzonitrile: Contains an amino group but lacks the cyclohexyl group.

    Cyclohexylbenzonitrile: Contains the cyclohexyl group but lacks the amino group.

Uniqueness

5-Amino-2-cyclohexylbenzonitrile is unique due to the presence of both the amino and cyclohexyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

5-amino-2-cyclohexylbenzonitrile

InChI

InChI=1S/C13H16N2/c14-9-11-8-12(15)6-7-13(11)10-4-2-1-3-5-10/h6-8,10H,1-5,15H2

InChI Key

TZUDZNZNRBSRSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.